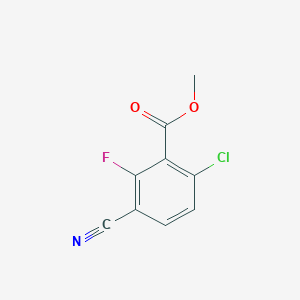

Methyl 3-cyano-6-chloro-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-3-cyano-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJCKKZLNADGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of Methyl 3 Cyano 6 Chloro 2 Fluorobenzoate

Retrosynthetic Analysis and Established Synthetic Routes

Retrosynthetic analysis of Methyl 3-cyano-6-chloro-2-fluorobenzoate suggests that the molecule can be disconnected at the ester linkage, pointing to 3-cyano-6-chloro-2-fluorobenzoic acid as a key immediate precursor. Further disconnection involves the strategic introduction of the cyano and halogen groups onto a simpler benzoic acid or benzene (B151609) derivative. The primary challenges in any forward synthesis are achieving the correct substitution pattern (regioselectivity) on the aromatic ring and managing the interplay of the electronic effects of the various substituents.

The final step in the synthesis of the target molecule is typically the esterification of the corresponding carboxylic acid, 3-cyano-6-chloro-2-fluorobenzoic acid. This transformation is a fundamental and well-established reaction in organic chemistry. Standard methods can be employed, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. google.com Alternative methods that proceed under milder conditions include reaction with diazomethane (B1218177) or using coupling agents to activate the carboxylic acid before the addition of methanol. The choice of method often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. google.com

The core synthetic challenge lies in the regioselective placement of the fluoro, chloro, and cyano groups at the C2, C6, and C3 positions, respectively. Syntheses often begin with a precursor that already contains one or more of these substituents. For instance, a common strategy involves starting with a di-substituted or tri-substituted benzene derivative and introducing the remaining functional groups sequentially.

The introduction of the cyano group onto an aromatic ring is frequently achieved through transition-metal-catalyzed cyanation of an aryl halide (a compound containing a halogen attached to the aromatic ring). researchgate.netrsc.org Palladium-catalyzed reactions, in particular, are widely used for this purpose, often employing cyanide sources like potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂). researchgate.netacs.org The Sandmeyer reaction, which converts an arylamine (via a diazonium salt) into an aryl nitrile, is another classic and effective method. google.com

Halogenation reactions, such as chlorination and fluorination, must be carefully controlled to yield the desired isomer. The directing effects of the substituents already present on the ring play a crucial role. For example, starting with 2,6-dichlorobenzonitrile, a nucleophilic aromatic substitution reaction can be employed to introduce a different functional group. google.com The synthesis of related compounds like 3-cyano-2,4-dihalogen-5-fluorobenzoic acids often involves the hydrolytic cleavage of a dicyano precursor. google.com

The functionalization of the aromatic ring is governed by the principles of nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution. nih.govwikipedia.org The presence of electron-withdrawing groups, such as the cyano (-CN) and fluoro (-F) groups, activates the aromatic ring for nucleophilic attack. wikipedia.org This is particularly relevant when one halogen is substituted for another or when introducing a nucleophile.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The stability of this complex is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. wikipedia.org In the context of synthesizing the target molecule, the high electronegativity of the fluorine atom has a strong inductive effect, which can stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution reaction even though fluoride (B91410) is typically a poor leaving group in other contexts. stackexchange.com This electronic influence is a key factor in designing a successful multi-step synthesis for highly substituted aromatics.

Development of Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing methods that are not only effective but also environmentally benign and efficient in terms of atom economy and energy usage.

Traditional syntheses of compounds like this compound often rely on polar aprotic solvents such as N,N-dimethylformamide (DMF). rsc.orgacs.org While effective, these solvents pose environmental and health concerns. Green chemistry initiatives focus on replacing such hazardous solvents with safer alternatives. acs.orgnih.gov Water, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) are being explored as replacements. acs.orgwikipedia.orgrsc.org For example, a novel green route for benzonitrile (B105546) synthesis has been proposed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for recycling. rsc.org The use of safer reagents, such as replacing toxic cyanide salts with less hazardous cyano sources, is also a key area of research. acs.org

| Traditional Method Component | Green Alternative | Rationale |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | Water, Ionic Liquids, 2-MeTHF | Reduces toxicity and environmental impact. acs.orgwikipedia.org |

| Halogenated Solvents | Supercritical CO₂, Bio-solvents | Avoids ozone depletion and persistent pollution. wikipedia.org |

| Reagent | ||

| Metal Cyanide Salts (e.g., KCN) | 1,4-dicyanobenzene, K₄[Fe(CN)₆] | Reduces acute toxicity and handling risks. rsc.orgorganic-chemistry.org |

| Strong Mineral Acids (Catalyst) | Solid Acid Catalysts, Enzymes | Improves safety, reduces corrosion, and simplifies workup. |

Catalysis is central to developing efficient synthetic methods. Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of aryl nitriles from aryl halides. researchgate.netrsc.orgacs.orgmdpi.com These catalysts can operate under milder conditions than traditional methods, show high functional group tolerance, and offer excellent control over selectivity, leading to higher yields of the desired product. researchgate.net

Recent advancements include the development of photochemically enabled, nickel-catalyzed cyanation reactions that can proceed under mild conditions without external photosensitizers, offering a safer and more practical approach. organic-chemistry.org Research also focuses on using catalyst systems that are more robust, require lower catalyst loadings, and are recyclable, further enhancing the sustainability of the process. rsc.org For instance, palladium nanoparticles supported on zinc oxide have been used as a recyclable catalyst for the cyanation of aryl halides. rsc.org

| Catalytic System | Reaction Type | Advantages |

| Palladium(0)/Ligand Complexes | Cyanation of Aryl Halides | High functional group tolerance, well-studied. researchgate.net |

| Nickel(II)/Photoredox | Cyanation of Aryl Halides | Mild conditions, avoids external photosensitizers. organic-chemistry.org |

| Palladium on ZnO Nanoparticles | Cyanation of Aryl Halides | Recyclable catalyst, no additives required. rsc.org |

| Ruthenium/Iridium Catalysts | Oxidation of Methylarenes | Alternative route to carboxylic acid precursors. google.com |

By leveraging these advanced catalytic and sustainable approaches, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally responsible.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is paramount to maximize yield, minimize impurities, and ensure the economic viability of the synthesis of this compound. Key parameters for optimization include temperature, solvent, catalyst, and reaction time for the critical steps of cyanation and esterification.

For the Sandmeyer cyanation, the choice of copper(I) cyanide as the cyanide source is common. wikipedia.org The reaction temperature and solvent system can significantly influence the reaction's efficiency. Aprotic polar solvents are often employed to enhance reaction rates.

Below is a representative data table illustrating a hypothetical optimization study for the cyanation step, starting from the corresponding diazonium salt.

Table 1: Optimization of the Cyanation Reaction

| Entry | Solvent | Temperature (°C) | Catalyst (eq.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Water | 60 | CuCN (1.2) | 4 | 65 |

| 2 | Acetonitrile (B52724) | 60 | CuCN (1.2) | 4 | 78 |

| 3 | DMF | 60 | CuCN (1.2) | 2 | 85 |

| 4 | DMF | 80 | CuCN (1.2) | 1.5 | 92 |

| 5 | DMF | 80 | CuCN (1.0) | 1.5 | 89 |

Similarly, the esterification of the resulting carboxylic acid can be optimized. Common methods include Fischer-Speier esterification using an excess of methanol in the presence of a strong acid catalyst.

Table 2: Optimization of the Esterification Reaction

| Entry | Catalyst | Methanol (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ | 10 | Reflux | 8 | 88 |

| 2 | HCl (gas) | 10 | Reflux | 6 | 91 |

| 3 | Thionyl Chloride | 5 | Reflux | 3 | 95 |

| 4 | Amberlyst-15 | 15 | Reflux | 12 | 85 |

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and potentially higher yields and purity. This approach can also allow for the safe handling of potentially hazardous intermediates, such as diazonium salts, by generating and consuming them in situ, minimizing their accumulation.

Stereochemical Considerations in Synthetic Pathways

Stereochemistry is a critical aspect in the synthesis of chiral molecules, where the three-dimensional arrangement of atoms can lead to different stereoisomers with distinct biological activities. However, in the context of the synthesis of this compound, stereochemical considerations are not applicable.

The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The benzene ring is planar, and all substituents lie in the same plane. Therefore, the synthesis of this compound does not produce stereoisomers, and there is no requirement for stereoselective or asymmetric synthetic methods. The focus of its synthesis lies in regioselectivity—ensuring the correct placement of the substituents on the aromatic ring—rather than stereoselectivity.

Elucidation of Chemical Transformations and Reactivity Mechanisms of Methyl 3 Cyano 6 Chloro 2 Fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) on the Halo-Benzene Ring

The presence of strong electron-withdrawing groups, namely the cyano and methyl ester moieties, renders the benzene (B151609) ring of Methyl 3-cyano-6-chloro-2-fluorobenzoate electron-deficient. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com In the SNAr mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, fluorine or chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the halide ion restores the aromaticity of the ring, completing the substitution.

In the context of SNAr reactions, the nature of the halogen leaving group is a critical determinant of reactivity. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide and bromide are excellent leaving groups, fluoride (B91410) is often the most reactive leaving group in SNAr. The established reactivity order for SNAr is typically F > Cl > Br > I.

Studies on related 6-halopurine nucleosides have provided quantitative data on this reactivity trend. The relative rates of displacement by various nucleophiles consistently show fluorine to be the most labile leaving group. researchgate.net

| Nucleophile/Solvent System | Reactivity Order |

|---|---|

| BuNH₂/MeCN | F > Br > Cl > I |

| MeOH/DBU/MeCN | F > Cl ≈ Br > I |

| K⁺⁻SCOCH₃/DMSO | F > Br > I > Cl |

| Aniline/TFA/MeCN | F > I > Br > Cl |

A wide array of nucleophiles can participate in SNAr reactions with activated aryl halides. These are broadly categorized as nitrogen, oxygen, and sulfur nucleophiles. Common examples include primary and secondary amines, alkoxides, phenoxides, and thiolates. The strength and nature of the nucleophile play a significant role in the reaction kinetics.

Stronger nucleophiles generally lead to faster reaction rates. For instance, base-promoted SNAr reactions using potassium hydroxide (B78521) in DMSO have been shown to effectively drive the N-arylation of indoles with both chloro- and fluoroarenes. researchgate.net The choice of solvent is also critical; polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are preferred as they effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby enhancing its nucleophilicity.

Kinetic studies on similar systems often reveal pseudo-first-order kinetics when the nucleophile is used in large excess. researchgate.net The rate of reaction is dependent on both the substrate and nucleophile concentrations.

Regioselectivity in SNAr reactions is governed by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex through resonance and induction. nih.gov For this compound, there are two potential sites for nucleophilic attack: C-2 (bearing the fluoro group) and C-6 (bearing the chloro group).

Attack at C-2 (Displacement of F⁻): The cyano group is positioned para to this site. This allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom of the cyano group via resonance. This provides powerful stabilization.

Attack at C-6 (Displacement of Cl⁻): The cyano group is ortho to this position. This also allows for resonance stabilization of the intermediate's negative charge.

While both positions are activated, the para-relationship between the cyano group and the fluorine atom typically provides more effective stabilization. Combined with the inherently greater reactivity of fluorine as a leaving group in SNAr, it is predicted that nucleophilic attack will occur preferentially at the C-2 position, leading to the displacement of the fluoride ion. Computational methods based on DFT have been successfully used to quantitatively predict regioisomer distribution by calculating the relative stabilities of the isomeric intermediates. nih.gov

Stereoselectivity is generally not a consideration in SNAr reactions on achiral halo-benzenes, as the aromatic ring is planar and the reaction does not create a new stereocenter unless the incoming nucleophile is chiral.

Transformations Involving the Carboxyl Ester Group

The methyl ester group is another key reactive site within the molecule, susceptible to hydrolysis, transesterification, and reduction.

The methyl ester can be converted to the corresponding carboxylic acid through hydrolysis. This transformation can be catalyzed by either acid or base (a process known as saponification).

Acid-Catalyzed Hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide ion on the carbonyl carbon. This yields a carboxylate salt, which is protonated in a final acidic workup step to give the free carboxylic acid.

The presence of two ortho-substituents (fluorine and chlorine) introduces significant steric hindrance around the ester group. Sterically hindered esters are known to be resistant to hydrolysis under standard conditions. researchgate.net However, saponification can often be achieved using more forcing conditions, such as elevated temperatures or non-aqueous solvent systems that enhance the nucleophilicity of the hydroxide ion. researchgate.net Studies on hindered methyl benzoates have shown that high-temperature water (250–300 °C) or dilute alkaline solutions at these temperatures can achieve quantitative hydrolysis. rsc.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be performed, typically under acidic or basic catalysis. Heterogeneous solid acid catalysts, such as those based on zirconium or titanium, have also been developed for the efficient esterification and transesterification of various benzoates. mdpi.com

The chemoselective reduction of the ester group in the presence of other reducible functionalities—the cyano group and the aryl halides—presents a significant synthetic challenge. The choice of reducing agent is paramount to achieving the desired transformation.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol (a benzyl (B1604629) alcohol derivative). A powerful, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) would readily reduce both the ester and the cyano group. harvard.edu To achieve chemoselectivity, a milder reagent is required. Lithium borohydride (B1222165) (LiBH₄) is a common choice for the selective reduction of esters in the presence of nitriles. harvard.edu

Partial Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is another valuable transformation. This is most commonly accomplished using diisobutylaluminum hydride (DIBAL-H) at low temperatures. However, DIBAL-H can also reduce nitriles, so careful control of stoichiometry and reaction conditions would be essential to favor aldehyde formation from the ester. nih.gov

Aryl halides can also be reduced via catalytic hydrogenation (hydrodehalogenation), but these conditions typically require a palladium catalyst and a source of hydrogen, and would also likely reduce the cyano group. Therefore, hydride-based reducing agents offer the most promising route for the chemoselective reduction of the ester group.

| Reducing Agent | Ester Group (-COOCH₃) | Cyano Group (-CN) | Aryl Halides (Ar-X) | Primary Product from Ester |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | No Reaction (Generally) | No Reaction | No Reaction | No Reaction |

| Lithium Borohydride (LiBH₄) | Reduced | No Reaction | No Reaction | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced | Reduced | No Reaction | Primary Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | Reduced (Partial) | Reduced | No Reaction | Aldehyde (at low temp) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | No Reaction (Generally) | Reduced | Reduced | No Reaction |

Reactions at the Nitrile Functionality

The nitrile group (C≡N) in this compound is a key site for chemical modification, susceptible to a variety of transformations.

Derivatization via Nucleophilic Addition to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of aromatic nitriles.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the nitrile functionality. This reaction typically proceeds through the formation of an intermediate imine anion, which upon acidic workup, hydrolyzes to yield a ketone. This two-step process allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.

| Nucleophile | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| Grignard Reagent (RMgX) | Imine anion | Ketone | Nucleophilic Addition |

| Organolithium Reagent (RLi) | Imine anion | Ketone | Nucleophilic Addition |

Catalytic Hydrogenation and Hydrolysis Pathways

The nitrile group can undergo reduction and hydrolysis to yield amines and carboxylic acids, respectively.

Catalytic Hydrogenation: The catalytic hydrogenation of nitriles is a widely used method for the synthesis of primary amines. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. The selective reduction of nitriles is a critical transformation in organic synthesis, providing access to valuable amine intermediates. For benzonitriles, the reaction can sometimes lead to the formation of secondary amines through the condensation of the initially formed primary amine with an intermediate imine. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.com The reaction proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the corresponding carboxylic acid.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the carboxylic acid. A patent describing the hydrolysis of a related compound, 2,6-dichlorobenzonitrile, to 6-chloro-2-mercaptobenzoic acid highlights the use of high-pressure hydrolysis. google.com

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Imine | Primary Amine |

| Acidic Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Amide | Carboxylic Acid |

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com For this compound, the directing effects of the four substituents must be considered.

-CN (Cyano) and -COOCH₃ (Methyl Ester): Both the cyano and the methyl ester groups are strong to moderately deactivating and meta-directing groups due to their electron-withdrawing nature through both inductive and resonance effects. prepp.inyoutube.com

-Cl (Chloro) and -F (Fluoro): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comlibretexts.org

In this compound, the benzene ring is heavily substituted with electron-withdrawing groups, making it significantly deactivated towards electrophilic attack. The positions for potential substitution are C4 and C5. The directing effects of the substituents are as follows:

The -F at C2 directs ortho (C3, occupied) and para (C5).

The -CN at C3 directs meta (C5).

The -Cl at C6 directs ortho (C5) and para (C3, occupied).

The -COOCH₃ at C1 directs meta (C3, occupied and C5).

Based on the additive effects of these groups, the most likely position for electrophilic attack is C5 , as it is directed by the fluoro, cyano, chloro, and methyl ester groups. However, the strong deactivation of the ring means that harsh reaction conditions would likely be required for any electrophilic aromatic substitution to occur.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -F | C2 | Deactivating | ortho, para |

| -CN | C3 | Deactivating | meta |

| -Cl | C6 | Deactivating | ortho, para |

| -COOCH₃ | C1 | Deactivating | meta |

Application in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, like the one present in this compound, can participate in these reactions, although they are generally less reactive than the corresponding bromides and iodides and often require specialized catalyst systems. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, this compound could potentially serve as a substrate in other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com The presence of electron-withdrawing groups on the aryl halide can be beneficial in the Heck reaction. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. soton.ac.uk The regioselectivity of Sonogashira couplings on polyhalogenated substrates can often be controlled by the choice of catalyst and reaction conditions. nih.govrsc.org

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. Selective amination of one halide in the presence of another has been demonstrated in complex systems. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For Methyl 3-cyano-6-chloro-2-fluorobenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum will show distinct signals for the methyl ester carbon, the quaternary carbons of the benzene (B151609) ring attached to the substituents, the protonated aromatic carbons, and the cyano carbon. The chemical shifts are highly dependent on the nature of the attached substituent and their relative positions. For instance, the carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling. magritek.com

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |

| -OCH₃ | 3.9 - 4.1 | 52 - 54 | s | N/A |

| Ar-H4 | 7.6 - 7.8 | 128 - 130 | d | J(H-H) = 8-9 |

| Ar-H5 | 7.4 - 7.6 | 125 - 127 | d | J(H-H) = 8-9 |

| C-1 (C-COOCH₃) | N/A | 132 - 134 | N/A | N/A |

| C-2 (C-F) | N/A | 158 - 162 (d) | N/A | ¹J(C-F) ≈ 240-260 |

| C-3 (C-CN) | N/A | 110 - 112 | N/A | N/A |

| C-6 (C-Cl) | N/A | 135 - 137 | N/A | N/A |

| C=O | N/A | 163 - 165 | N/A | N/A |

| C≡N | N/A | 115 - 117 | N/A | N/A |

Note: Predicted values are based on general substituent effects and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of its electronic environment. The presence of an ortho-chlorine atom is expected to have a significant deshielding effect. nih.gov The fluorine signal will likely appear as a doublet of doublets due to coupling with the two aromatic protons, H-4 and H-5, with the magnitude of the coupling constants depending on the number of bonds separating the nuclei.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two aromatic protons, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the signals for the protonated aromatic carbons (C4-H4 and C5-H5) and the methyl ester group (-OCH₃ to its corresponding carbon).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for assigning the quaternary carbons. For instance, correlations would be expected from the methyl protons to the ester carbonyl carbon and C-1 of the aromatic ring. The aromatic protons would show correlations to neighboring carbon atoms, helping to piece together the full substitution pattern of the benzene ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the cyano, ester, and substituted aromatic functionalities.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2240 spectroscopyonline.com |

| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-F | Stretching | 1100 - 1250 |

| C-Cl | Stretching | 700 - 850 |

| Aromatic C-H | Stretching | 3000 - 3100 |

The presence of a sharp, strong band around 2230 cm⁻¹ would be indicative of the cyano group. spectroscopyonline.com A strong absorption in the region of 1720-1740 cm⁻¹ would confirm the presence of the ester carbonyl group. The various C-C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester, as well as the C-F and C-Cl stretching vibrations, would be found in the fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M) and its M+2 peak, with a relative intensity of about 3:1. libretexts.org

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M]⁺ (with ³⁵Cl) | C₉H₅³⁵ClFNO₂ | 213.0044 |

| [M+2]⁺ (with ³⁷Cl) | C₉H₅³⁷ClFNO₂ | 214.9993 |

The fragmentation pattern in the mass spectrum provides further structural information. Likely fragmentation pathways for this compound would involve the loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion to form a stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the cyano group (CN).

X-ray Diffraction Analysis for Crystalline State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. As of the current literature survey, no crystal structure for this compound has been reported in publicly accessible databases such as the Cambridge Structural Database. Therefore, a detailed analysis of its crystalline state is not possible at this time. Should a suitable crystal be obtained, this technique would provide invaluable confirmation of the connectivity and conformation of the molecule.

Computational Chemistry and Theoretical Modeling of Methyl 3 Cyano 6 Chloro 2 Fluorobenzoate

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. A DFT analysis of Methyl 3-cyano-6-chloro-2-fluorobenzoate would calculate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. Without specific studies, a data table of these values cannot be provided.

Fukui Functions and Local Reactivity Indices

To pinpoint the most reactive sites within the this compound molecule, chemists would employ Fukui functions and other local reactivity indices. These descriptors, derived from DFT calculations, help predict where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. For example, the analysis would identify which of the atoms in the benzene (B151609) ring or the functional groups is the most likely site for a chemical reaction.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they can rotate around single bonds to adopt different three-dimensional shapes, or conformations. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the rotation around its single bonds, particularly the bond connecting the ester group to the benzene ring. This analysis would generate a potential energy surface, which maps the energy landscape of the molecule and identifies the most stable, low-energy conformations.

Reaction Mechanism Pathways and Transition State Calculations

Theoretical modeling is invaluable for mapping out the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other chemicals. Computational chemists would calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict the spectroscopic signatures of a molecule, which is immensely helpful for its identification and characterization. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and fluorine atoms, as well as its Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the molecule's structure. Due to the lack of published computational studies, a table of predicted spectroscopic data is not available.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. If a dataset of properties for compounds analogous to this compound were available, a QSPR model could be developed. This model would use calculated molecular descriptors (such as those mentioned above) to predict the properties of new, similar compounds, thereby accelerating the discovery of molecules with desired characteristics.

Role As a Versatile Building Block in Complex Chemical Synthesis

Intermediate in Synthetic Routes to Highly Functionalized Aromatic Systems

Methyl 3-cyano-6-chloro-2-fluorobenzoate serves as a key intermediate in the synthesis of polysubstituted aromatic compounds. The electron-withdrawing nature of the cyano and methyl ester groups, combined with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov This characteristic is frequently exploited in the synthesis of pharmaceutical intermediates and other fine chemicals.

The fluorine atom, in particular, is often the primary site for nucleophilic attack due to the C-F bond's susceptibility to cleavage in the presence of strong nucleophiles, a common feature for fluoroaromatic compounds. This selective reactivity allows for the regioselective introduction of a wide range of substituents, including amines, alkoxides, and thiolates, thereby enabling the construction of highly decorated aromatic scaffolds. The chloro substituent offers an additional site for modification, which can be targeted under different reaction conditions, further enhancing the synthetic utility of this building block.

A generalized reaction scheme illustrating the utility of similar fluorinated benzoates in SNAr reactions is presented below:

A representative scheme of a nucleophilic aromatic substitution (SNAr) reaction on a fluorinated benzoate (B1203000) derivative. The electron-withdrawing groups (EWG) activate the ring, facilitating the displacement of the fluoride (B91410) by a nucleophile (Nu⁻).

A representative scheme of a nucleophilic aromatic substitution (SNAr) reaction on a fluorinated benzoate (B1203000) derivative. The electron-withdrawing groups (EWG) activate the ring, facilitating the displacement of the fluoride (B91410) by a nucleophile (Nu⁻). Methodological Contributions to Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for the rapid generation of a multitude of structurally related compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its array of orthogonally reactive functional groups.

For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Furthermore, the chloro and fluoro substituents can be independently displaced by various nucleophiles or engaged in cross-coupling reactions. This multi-faceted reactivity allows chemists to systematically explore the chemical space around a core scaffold by selectively manipulating each functional group.

The following table outlines the potential transformations for each functional group present in this compound, highlighting its potential in divergent synthesis:

| Functional Group | Potential Transformations | Resulting Functionality |

| Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic Acid, Amide, Alcohol |

| Cyano | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acid, Amide, Amine, Heterocycles |

| Fluoro | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |

| Chloro | Nucleophilic Aromatic Substitution, Cross-Coupling | Ethers, Amines, Thioethers, Aryl/Alkyl groups |

Development of Libraries of Novel Chemical Entities

The creation of libraries of novel chemical entities is a cornerstone of modern drug discovery and materials science. The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and the parallel synthesis of compound libraries.

By leveraging the divergent reactivity of its functional groups, large numbers of analogs can be synthesized in a systematic and efficient manner. For example, a library of compounds can be generated by reacting this compound with a diverse set of amines via SNAr to displace the fluorine atom. Subsequently, the ester or cyano group can be modified to introduce further diversity. This approach enables the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological or material properties. While specific examples for this compound are not prevalent in publicly available literature, the utility of similarly substituted aromatic building blocks in generating such libraries is well-established.

Future Outlook and Emerging Research Frontiers for Methyl 3 Cyano 6 Chloro 2 Fluorobenzoate

Integration with Automated Synthesis and High-Throughput Experimentation

The complexity of Methyl 3-cyano-6-chloro-2-fluorobenzoate makes it an excellent substrate for high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid screening of reaction conditions and the creation of large libraries of chemical analogs, accelerating the discovery of new materials and bioactive molecules.

Future research will likely involve the use of this compound in automated workflows to explore derivatization possibilities. For example, parallel synthesis platforms could be employed to react this compound with a diverse array of nucleophiles (e.g., amines, thiols, alcohols) to probe the selective functionalization of the C-Cl versus the C-F bond under various catalytic conditions. The resulting data would not only yield novel compounds but also provide deep insights into the factors governing selectivity in nucleophilic aromatic substitution (SNAr) reactions on this electron-deficient ring. This approach drastically reduces the time and resources required for traditional, one-by-one synthesis and optimization.

Table 1: Illustrative High-Throughput Experimentation (HTE) Design for Selective SNAr on this compound

| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Target Position (Predicted) |

| 1 | Morpholine | Pd(OAc)₂ / Xantphos | Dioxane | 100 | C-Cl |

| 2 | Morpholine | None | DMSO | 120 | C-F / C-Cl |

| 3 | 4-Methoxythiophenol | K₂CO₃ | DMF | 80 | C-F |

| 4 | 4-Methoxythiophenol | CuI / L-proline | DMSO | 90 | C-Cl |

| 5 | Sodium methoxide | None | Methanol (B129727) | 60 | C-F |

| 6 | Aniline | NaOtBu / RuPhos Pd G3 | Toluene | 110 | C-Cl |

Exploration of Photoredox and Electrochemical Reactivity

Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to access novel reactivity under mild conditions. These techniques, which involve single-electron transfer (SET) processes, can generate highly reactive radical intermediates that participate in transformations not easily achieved through traditional thermal methods.

The future for this compound includes its use in exploring such reactions. nih.govbeilstein-journals.org Photoredox catalysis, for instance, could enable the functionalization of the C-Cl or C-F bonds through radical-mediated pathways, or even direct C-H functionalization on the aromatic ring. nih.gov For a related compound, Methyl 3-cyano-5-fluorobenzoate, photocatalytic strategies have been proposed for modifying the fluorine substituent.

Similarly, electrochemistry offers a green and powerful tool for synthesis. nih.gov The benzonitrile (B105546) moiety is known to be electrochemically active. nih.govgoettingen-research-online.de Future studies could investigate the cathodic reduction of the cyano group or the aromatic system, potentially leading to novel cyclization or coupling reactions. nih.gov Paired electrosynthesis, where simultaneous oxidation and reduction events at the anode and cathode contribute to product formation, could offer efficient pathways to complex molecules starting from this versatile building block.

Theoretical Predictions of Undiscovered Reactivity

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity, guiding experimental design and uncovering non-intuitive reaction pathways. researchgate.netrsc.org For a molecule with multiple competing reactive sites like this compound, theoretical predictions are particularly valuable.

Future research will undoubtedly leverage in silico methods to map out its reactivity landscape. Techniques such as Density Functional Theory (DFT) can be used to calculate molecular properties that govern reaction outcomes. acs.orgacs.org For example, calculating the energies of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict the most electrophilic site for nucleophilic attack, resolving the C-Cl versus C-F selectivity question under different conditions. The activation strain model can provide quantitative insight into the factors controlling reactivity. rsc.org Furthermore, computational modeling can predict the outcomes of reactions involving radical or exotic intermediates generated under photochemical or electrochemical conditions, steering experimental efforts toward the most promising avenues and preventing time-consuming trial-and-error approaches. researchgate.netnih.gov

Table 2: Potential Application of Computational Methods to Predict Reactivity

| Computational Method | Property Calculated | Predicted Reactivity / Insight |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO / LUMO Energy and Distribution | Predicts the most likely sites for SNAr and interactions in pericyclic reactions. |

| Transition State Theory | Reaction Energy Barriers (ΔG‡) | Determines kinetic favorability of competing pathways (e.g., substitution at C-Cl vs. C-F). |

| Condensed Fukui Functions | Local Softness / Reactivity Indices | Predicts regioselectivity for radical, nucleophilic, and electrophilic attacks on the aromatic ring. nih.gov |

| NMR Chemical Shift Prediction | 13C and 1H Chemical Shifts | Correlates calculated shifts with electron density to predict sites of electrophilic substitution. acs.orgacs.org |

Role in Advanced Synthetic Method Development

The development of novel synthetic methods that are efficient, selective, and tolerant of various functional groups is a central goal of organic chemistry. Polysubstituted building blocks are crucial for this endeavor, as they serve as challenging test substrates for new catalytic systems and reaction protocols.

This compound is poised to be a valuable tool in this context. Its array of functional groups allows chemists to rigorously test the functional group tolerance of a new method. Furthermore, the presence of two different halogen atoms (Cl and F) at distinct positions makes it an ideal substrate for developing selective cross-coupling or SNAr reactions. The electron-withdrawing cyano and ester groups strongly activate the ring for nucleophilic aromatic substitution, making it a sensitive probe for catalyst performance. The cyano group itself can be transformed into amines, amides, or ketones, while the ester can be hydrolyzed to a carboxylic acid, opening up subsequent derivatization possibilities and making the compound a versatile linchpin in the synthesis of complex target molecules.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-cyano-6-chloro-2-fluorobenzoate, and what critical parameters influence reaction efficiency?

- Methodological Answer : A typical route involves esterification of 3-cyano-6-chloro-2-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include temperature (60–80°C), catalyst concentration (5–10 mol%), and reaction time (6–12 hours). Alternative pathways may use halogenated intermediates, such as bromomethylation of a precursor (e.g., methyl 3-(bromomethyl)-4-cyanobenzoate, as seen in similar compounds ). Precursor synthesis could involve Friedel-Crafts acylation or nucleophilic aromatic substitution, leveraging electron-withdrawing groups (cyano, fluoro) to direct regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer :

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against certified reference standards (e.g., pharmaceutical-grade benzoate derivatives ).

- NMR : ¹H NMR should show characteristic signals for the methyl ester (~3.9 ppm), aromatic protons (split due to chloro/fluoro substituents), and cyano group (indirectly via coupling). ¹⁹F NMR confirms fluorine presence .

- Mass Spectrometry : ESI-MS or GC-MS should display the molecular ion peak at m/z 227.6 (C₉H₅ClFNO₂⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective introduction of substituents in the synthesis of this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects. The cyano group (-CN) at position 3 acts as a strong meta-directing group, while the fluoro (-F) at position 2 and chloro (-Cl) at position 6 further deactivate the ring, favoring electrophilic substitution at less hindered sites. Computational studies (DFT) can model charge distribution to predict reactivity. Experimental validation via intermediate trapping (e.g., boronic acid derivatives in Suzuki couplings ) or isotopic labeling may clarify pathways .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Melting Points : Use differential scanning calorimetry (DSC) for precise measurement, as impurities (even <1%) can depress values. Compare with structurally analogous compounds (e.g., 4-chloro-2-fluorobenzaldehyde, mp 58–60°C ).

- Spectral Data : Cross-validate using multiple techniques (e.g., 2D NMR, X-ray crystallography). For example, conflicting ¹³C NMR signals for carbonyl groups can be resolved via DEPT-135 experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.